![molecular formula C23H17BrN2O4 B2981414 3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 352665-97-5](/img/structure/B2981414.png)

3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

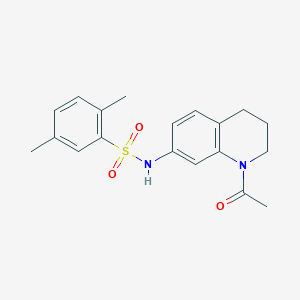

The compound “3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom. Isoxazole rings are found in many biologically active compounds and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The presence of multiple phenyl rings suggests that cross-coupling reactions like the Suzuki or Heck reactions might be involved in its synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isoxazole ring could contribute to its stability and reactivity. The bromine atom and the hydroxy group could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Research into π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole (DPP) units has shown that these compounds can be synthesized to produce materials with strong photoluminescence. These materials are suitable for electronic applications due to their good solubility, processability, and high photochemical stability, with potential uses in organic electronics and photovoltaic devices (Beyerlein & Tieke, 2000).

Cycloaddition Reactions

The study of 1,3-dipolar cycloaddition of nitrones to 1H-pyrrol-2,3-diones has led to the synthesis of substituted pyrrolo[3,2-d]isoxazoles. This reaction pathway offers a method for creating structurally diverse compounds with potential applications in the development of new organic materials and medicinal chemistry (Moroz et al., 2018).

Glycolic Acid Oxidase Inhibitors

A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase, highlighting the potential of these compounds in therapeutic applications related to metabolic disorders (Rooney et al., 1983).

Anti-Stress Agents

Compounds derived from pyrrolo[3,4-d]isoxazole-4,6-diones have been evaluated for anti-stress activity, indicating their potential as lead molecules for the development of new anti-stress medications (Badru et al., 2012).

Electron Transport Materials

The development of n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole dione structures for use as electron transport layers in polymer solar cells demonstrates the applicability of these compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O4/c24-14-11-12-18(27)17(13-14)20-19-21(30-26(20)16-9-5-2-6-10-16)23(29)25(22(19)28)15-7-3-1-4-8-15/h1-13,19-21,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSDDQDYGXRWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2981332.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2981333.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)

![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2981335.png)

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)